4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid

Catalog No.
S1786970
CAS No.
1307803-52-6
M.F
C23H19NO3
M. Wt
357.409
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid

CAS Number

1307803-52-6

Product Name

4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid

IUPAC Name

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

Molecular Formula

C23H19NO3

Molecular Weight

357.409

InChI

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)

InChI Key

YQRYKVLRMJAKGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O

Synonyms

4-(3-(1-naphthoyl)-1H-indol-1-yl)-butanoic acid
JWH-073 is a synthetic cannabinoid that acts as a full agonist at the CB1 and CB2 receptors. It has a similar chemical structure to THC, the main psychoactive component in marijuana. However, JWH-073 has a higher affinity for the CB2 receptor than THC and has a longer half-life in the body.
JWH-073 is a white to off-white powder with a melting point of 152-153°C. Its molecular formula is C23H22N2O2, and it has a molecular weight of 358.44 g/mol. JWH-073 is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water.
JWH-073 can be synthesized using a multistep procedure that involves the reaction of 1-naphthoyl chloride and indole-3-carboxaldehyde followed by reduction with sodium borohydride and esterification with butanoic acid. The synthesis of JWH-073 has been well-documented in the literature, and various methods have been developed to improve the yield and purity of the compound.
JWH-073 can be analyzed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. These methods are used to determine the purity, identity, and concentration of JWH-073 in research studies.
JWH-073 is a potent agonist at the CB1 and CB2 receptors and has been shown to have various biological effects in vitro and in vivo. Studies have demonstrated that JWH-073 has analgesic, anti-inflammatory, and neuroprotective effects. It has also been found to reduce anxiety and induce hypothermia.
Although JWH-073 has shown promising therapeutic effects, it has also been associated with adverse effects such as tachycardia, hypertension, seizures, and hallucinations. In scientific experiments, safety precautions should be taken to minimize the risk of these adverse effects.
JWH-073 has been extensively used in medical research to investigate its potential therapeutic effects. It has been studied for its analgesic effects in chronic pain, its anti-inflammatory effects in autoimmune diseases, and its neuroprotective effects in neurodegenerative diseases.
The research on JWH-073 is still ongoing, and new studies are being conducted to explore its potential therapeutic applications. Currently, JWH-073 is not approved for human use by the FDA, and its use in research is tightly regulated.
JWH-073 has the potential to revolutionize the treatment of various medical conditions, including chronic pain, inflammatory diseases, and neurodegenerative diseases. It also has potential applications in the field of drug discovery, where it can be used to develop new therapeutic agents targeting the endocannabinoid system.
One limitation of JWH-073 is its potential for abuse and addiction. There is also a need for further research to investigate its safety and efficacy in human subjects. Future directions for research include developing more selective and potent synthetic cannabinoids with fewer side effects and exploring the potential of JWH-073 as a pharmacological tool for understanding the endocannabinoid system.
In conclusion, JWH-073 is a synthetic cannabinoid with promising therapeutic applications in various fields of research and industry. Its chemical and physical properties, synthesis and characterization, biological properties, analytical methods, and toxicity and safety in scientific experiments have been extensively studied and documented. The current state of research on JWH-073 is still ongoing, and new studies are being conducted to explore its potential therapeutic applications. However, caution should be taken to minimize the risk of adverse effects associated with JWH-073, and future research should focus on developing more selective and potent synthetic cannabinoids with fewer side effects.

XLogP3

4.4

Dates

Modify: 2023-08-15
1.Aung, M.M.,Griffin, G.,Huffman, J.W., et al. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence 60, 133-140 (2000).

Explore Compound Types